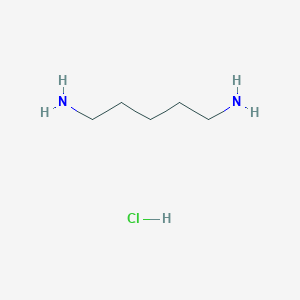

Cadaverine dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of cadaverine dihydrochloride involves metabolic engineering of microorganisms such as Escherichia coli to overproduce cadaverine from glucose mineral salts medium. By inactivating cadaverine degradation pathways and amplifying the cadA gene responsible for converting L-lysine to cadaverine, significant yields can be achieved. Such bio-based production from renewable feedstock offers a sustainable alternative to petroleum-based synthesis, highlighting the importance of genetic and enzymatic strategies in optimizing production processes (Qian et al., 2011).

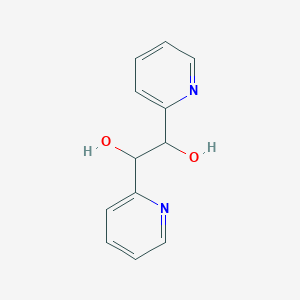

Molecular Structure Analysis

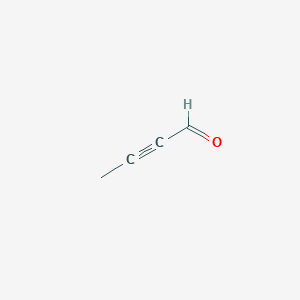

The molecular structure of cadaverine dihydrochloride has been elucidated using X-ray crystallography. The crystal structure reveals a highly pseudo-symmetric assembly with cadaverine molecules exhibiting an all-trans conformation, albeit with slightly bent carbon backbones. This structural insight is crucial for understanding the compound's interaction with other molecules and its behavior under various conditions (Ramaswamy & Murthy, 1992).

Chemical Reactions and Properties

Cadaverine dihydrochloride participates in various chemical reactions, especially in forming complexes with other compounds. Its reactivity is essential for applications in polymer synthesis, where it acts as a monomer or cross-linking agent. The compound's chemical properties, including its ability to form stable complexes with metals and its role in initiating polymerization reactions, make it a valuable chemical building block (Wang et al., 2011).

Physical Properties Analysis

Cadaverine dihydrochloride's physical properties, such as solubility, melting point, and crystalline structure, are critical for its handling and application in industrial processes. Its solubility in water and various organic solvents determines its utility in different reaction media, while its melting point and crystalline form affect its storage and stability (Ramaswamy & Murthy, 1992).

Chemical Properties Analysis

The chemical properties of cadaverine dihydrochloride, including its reactivity with other compounds and its stability under various conditions, are central to its applications in materials science and bioengineering. Its role as a precursor for the synthesis of polymers and other high-value chemicals underscores the importance of understanding its chemical behavior and how it can be modified or utilized in synthetic pathways (Wang et al., 2011).

Applications De Recherche Scientifique

-

Plant Physiology

- Field : Plant Biology

- Application : Cadaverine can participate in plant physiological processes such as cell division and growth, promoting the development of pistils and stamens, regulating the senescence process, improving fruit development, and increasing yield .

- Methods : The specific mechanisms of how cadaverine influences these processes are still under investigation, but it’s believed to be involved in a variety of biochemical reactions within the plant cells .

- Results : The application of cadaverine in plant physiology could potentially lead to increased crop yields and improved plant health .

-

Medical Treatment

- Field : Medicine

- Application : Cadaverine has been found to be used to treat arrhythmia, relieve hypoglycemia, and effectively cure dysentery .

- Methods : The specific methods of application in medical treatment would depend on the condition being treated, but it typically involves administering cadaverine in a controlled dosage .

- Results : While more research is needed, initial studies suggest that cadaverine could have potential therapeutic benefits in these areas .

-

Renewable Polymers

- Field : Material Science

- Application : Much attention is focused on the renewable polymers made by cadaverine, such as polyamide, polyurethane and polyurea .

- Methods : These polymers are synthesized using cadaverine as a monomer, through various chemical reactions .

- Results : High-performance polyamide nylon 5X materials have excellent properties in terms of mechanical strength, air permeability, moisture absorption, and flame retardancy, and can be used in many important fields such as chemical fibers and engineering plastics .

-

Synthesis of Pentamethylene Diisocyanate (PDI)

- Field : Organic Chemistry

- Application : Pentamethylene diisocyanate (PDI), a new aliphatic isocyanate, can be synthesized from cadaverine and be applied in polyurethane coatings and adhesives .

- Methods : The synthesis of PDI from cadaverine involves a series of chemical reactions, including the formation of an isocyanate group .

- Results : PDI synthesized from cadaverine can be used in the production of polyurethane coatings and adhesives, which have a wide range of industrial applications .

-

Decomposition Research

- Field : Forensic Science

- Application : Cadaverine is often associated with the putrefaction of animal tissue . It is largely responsible for the foul odor of putrefying flesh, but also contributes to other unpleasant odors . This makes it useful in decomposition research, particularly in forensic science.

- Methods : Cadaverine levels can be measured and analyzed in decomposing organic matter . This can help determine the time of death in forensic investigations .

- Results : The results of this application can provide valuable information in forensic investigations .

-

Clinical Significance

- Field : Medicine

- Application : Elevated levels of cadaverine have been found in the urine of some patients with defects in lysine metabolism . The odor commonly associated with bacterial vaginosis has been linked to cadaverine and putrescine .

- Methods : Medical professionals can measure the levels of cadaverine in a patient’s urine to help diagnose certain conditions .

- Results : This can lead to more accurate diagnoses and more effective treatments .

-

Receptor Research

- Field : Neurobiology

- Application : In zebrafish, the trace amine-associated receptor 13c (or TAAR13c) has been identified as a high-affinity receptor for cadaverine . In humans, molecular modelling and docking experiments have shown that cadaverine fits into the binding pocket of the human TAAR6 and TAAR8 .

- Methods : Researchers can use cadaverine in experiments to study these receptors and their functions .

- Results : This research can contribute to our understanding of the nervous system and could potentially lead to new treatments for neurological disorders .

Safety And Hazards

It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray of Cadaverine dihydrochloride . It is also advised to wash skin thoroughly after handling and use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn while handling it .

Orientations Futures

Propriétés

IUPAC Name |

pentane-1,5-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNLEIGUMSBZQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061720 | |

| Record name | 1,5-Pentanediamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cadaverine dihydrochloride | |

CAS RN |

1476-39-7 | |

| Record name | Cadaverine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Pentanediamine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,5-Pentanediamine, dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-pentane-1,5-diyldiammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADAVERINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84700R84PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-Acetyl[1,1'-biphenyl]-2-carboxylate](/img/structure/B73585.png)